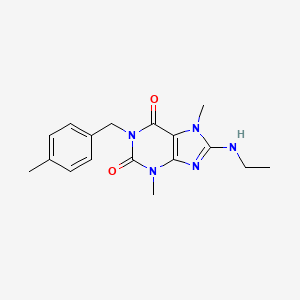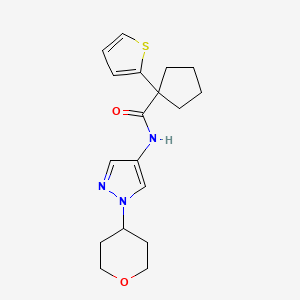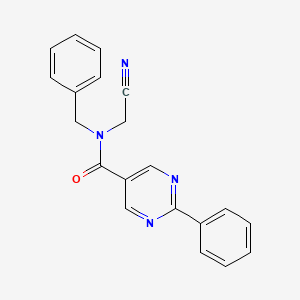![molecular formula C14H15N3O3 B2648674 N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide CAS No. 2034423-28-2](/img/structure/B2648674.png)
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide is a heterocyclic compound that contains a furan ring, a pyrazine ring, and an oxolane ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
This compound has shown potential in several scientific research applications. It has been studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable scaffold for drug discovery and development. Additionally, it has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis, showing significant inhibitory effects .
Preparation Methods
The synthesis of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide can be achieved through several synthetic routes. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide leads to the formation of the desired compound .
Chemical Reactions Analysis
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, triethyl phosphite, and sodium hydride. For example, the radical bromination of the methyl group with N-bromosuccinimide in carbon tetrachloride under reflux conditions can lead to the formation of a brominated intermediate . This intermediate can then undergo further reactions to form various derivatives.
Mechanism of Action
The mechanism of action of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial for cell signaling and regulation . The exact molecular interactions and pathways involved are still under investigation, but its ability to modulate key biological processes highlights its therapeutic potential.
Comparison with Similar Compounds
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide can be compared with other nitrogen-containing heterocyclic compounds, such as pyrrolopyrazine derivatives. These compounds also exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties . the unique combination of the furan, pyrazine, and oxolane rings in this compound provides it with distinct chemical and biological characteristics that set it apart from other similar compounds.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-2-1-6-20-12)17-8-11-13(16-5-4-15-11)10-3-7-19-9-10/h3-5,7,9,12H,1-2,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWXVQPNSNYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2648591.png)


![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2648594.png)



![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)
![propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2648603.png)



![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)
